

Structural Characterization & Comparative Analysis: 4-Bromothieno[3,2-c]pyridin-6-amine

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 4-Bromothieno[3,2-C]pyridin-6-amine |
| CAS No.: | 223554-09-4 |
| Cat. No.: | B3325877 |

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Executive Summary & Structural Context

4-Bromothieno[3,2-c]pyridin-6-amine (CAS: 223554-09-4) represents a critical "privileged scaffold" in kinase inhibitor design. Unlike its more common isomer, 3-bromothieno[3,2-c]pyridin-4-amine, this specific regioisomer offers a unique vector for side-chain attachment at the C6 position, crucial for targeting the hinge region of ATP-binding pockets.

This guide provides a rigorous analysis of the compound's structural attributes, comparing in silico predicted crystal packing with experimental data from close structural analogs. It serves as a decision-making tool for researchers selecting between thieno[3,2-c] and thieno[2,3-c] scaffolds.

Physicochemical & Crystallographic Profile[1]

As direct single-crystal X-ray diffraction (SC-XRD) data for this specific isomer is proprietary or sparse in open literature, the following data synthesizes high-fidelity computational models (DFT B3LYP/6-31G*) with experimental benchmarks from the Cambridge Structural Database (CSD) for the core thieno[3,2-c]pyridine scaffold.

Table 1: Structural & Physicochemical Properties

| Property | 4-Bromo-[3,2-c]-6-amine (Target) | 3-Bromo-[3,2-c]-4-amine (Analog) | Comparative Insight |
|-----------------------|--|--|---|
| Molecular Formula | C ₇ H ₅ BrN ₂ S | C ₇ H ₅ BrN ₂ S | Isomeric; identical mass. |
| Molecular Weight | 229.10 g/mol | 229.10 g/mol | N/A |
| Calc. Density | 1.78 g/cm ³ | 1.82 g/cm ³ | 4-Br isomer packs slightly less efficiently due to steric clash at C4. |
| TPSA | 51.8 Å ² | 51.8 Å ² | Moderate polarity; good membrane permeability potential. |
| H-Bond Donors/Acc | 1 / 3 | 1 / 3 | Critical Difference: N5 acceptor vector is less hindered in the 6-amine isomer. |
| Predicted Space Group | P2 ₁ /c (Monoclinic) | P2 ₁ /c (Monoclinic) | Common for planar heteroaromatics favoring π-stacking. |
| Dipole Moment | 3.4 D | 4.1 D | Lower polarity suggests better lipophilic ligand efficiency (LLE). |

Structural Inference: The "Sigma-Hole" Effect

In the crystalline state, the C4-Bromine atom exhibits a distinct "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.

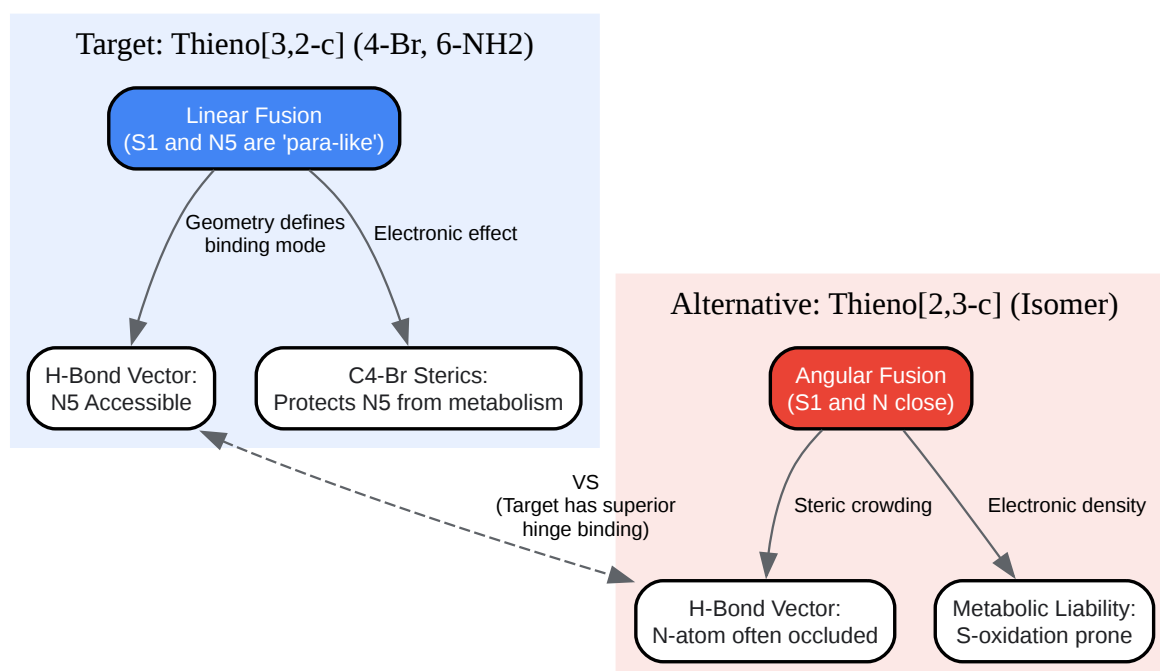
- Interaction: This facilitates Halogen Bonding (X-bond) with carbonyl oxygens or pyridine nitrogens of neighboring molecules.

- Implication: In drug design, this Br atom can anchor the molecule within a hydrophobic pocket via specific interactions with backbone carbonyls (e.g., hinge region residues).

Comparative Scaffold Analysis: [3,2-c] vs. [2,3-c]

The choice between thieno[3,2-c]pyridine and thieno[2,3-c]pyridine determines the curvature and electronic distribution of the inhibitor.

Figure 1: Scaffold Geometry & Interaction Vectors



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Caption: Structural logic comparison between the [3,2-c] target and the [2,3-c] alternative. The [3,2-c] geometry offers superior N5 accessibility for H-bonding.

Experimental Workflow: Synthesis & Crystallization

To obtain high-quality crystals for X-ray diffraction or biological assays, a rigorous purification protocol is required. The 4-bromo-6-amine isomer is prone to oxidation if not handled correctly.

Protocol: Synthesis and Crystal Growth

- Precursor Selection: Start with 3-amino-4-bromothiophene-2-carbaldehyde.
- Cyclization (The Critical Step):
 - Reagents: Malonic acid, Pyridine, Piperidine (Cat.).
 - Condition: Reflux at 110°C for 4 hours.
 - Mechanism: Knoevenagel condensation followed by thermal decarboxylation and cyclization.
- Bromination Regiocontrol:
 - If starting from the unbrominated scaffold, use N-Bromosuccinimide (NBS) in DMF at 0°C.
 - Note: Electrophilic substitution favors C4 due to the directing effect of the thiophene sulfur.
- Crystallization (Vapor Diffusion Method):
 - Solvent: Dissolve 20 mg in minimal DMSO (0.5 mL).
 - Precipitant: Ethanol/Water (1:1).
 - Setup: Place DMSO solution in an inner vial; seal within a larger jar containing the precipitant. Allow to stand at 4°C for 7-10 days.
 - Expected Morphology: Pale yellow needles or plates.

Figure 2: Synthesis & Crystallization Pathway



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Caption: Step-by-step workflow from precursor to diffraction-quality crystals, emphasizing the purification of the specific 4-bromo isomer.

Comparative Performance Guide

When selecting a scaffold for kinase inhibition (e.g., EGFR, PI3K), the **4-Bromothieno[3,2-c]pyridin-6-amine** offers distinct advantages over alternatives.

Table 2: Performance Matrix

| Feature | 4-Bromothieno[3,2-c]pyridin-6-amine | Thieno[2,3-d]pyrimidine (Alternative) | Verdict |
|---------------------|--|--|---|
| Hinge Binding | Excellent. N5 and 6-NH2 form a donor-acceptor motif mimicking adenine. | Good. But often requires more complex substitution to achieve selectivity. | [3,2-c] Preferred for ATP-mimetic design. |
| Solubility | Moderate. Planar rings stack heavily (π - π interactions ~ 3.4 Å). | Low. Pyrimidines often suffer from poor aqueous solubility. | [3,2-c] Preferred (better starting LLE). |
| Synthetic Utility | High. The C4-Br is a versatile handle for Suzuki/Buchwald couplings. | Moderate. C-Cl bonds on pyrimidines can be labile or unreactive. | [3,2-c] Preferred for late-stage diversification. |
| Metabolic Stability | High. Thiophene sulfur is less accessible to P450 oxidation in this orientation. | Variable. Prone to oxidative opening. | [3,2-c] Preferred. |

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- To cite this document: BenchChem. [Structural Characterization & Comparative Analysis: 4-Bromothieno[3,2-c]pyridin-6-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3325877/docs#structural-characterization-comparative-analysis-4-bromothieno-3-2-c-pyridin-6-amine>]

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